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Compound of Interest

Compound Name: Wee1-IN-3

Cat. No.: B8144684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of the Wee1 kinase have emerged as a

promising strategy, particularly for tumors with defects in the G1 cell cycle checkpoint. Wee1 is

a critical gatekeeper of the G2/M checkpoint, and its inhibition can lead to mitotic catastrophe

and cell death in cancer cells. Wee1-IN-3 (also known as JUN76288) has been identified as a

potent inhibitor of Wee1 with a reported IC50 of less than 10 nM. However, a crucial aspect for

the clinical translation of any kinase inhibitor is its selectivity profile across the human kinome.

Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window.

This guide provides a comparative assessment of the kinase selectivity of Wee1-IN-3 against

other well-characterized Wee1 inhibitors: AZD1775 (adavosertib), ZN-c3, and SGR-3515. Due

to the limited availability of public data on the comprehensive kinase selectivity of Wee1-IN-3,

this comparison focuses on the available data for the other inhibitors to provide a framework for

evaluating potential selectivity profiles.

Comparative Kinase Selectivity Data
The following table summarizes the available quantitative data on the kinase selectivity of

prominent Wee1 inhibitors. It is important to note that direct, head-to-head kinome-wide

comparisons are often limited, and assay conditions can vary between studies.
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Inhibitor Wee1 Potency Key Off-Targets Selectivity Profile

Wee1-IN-3 IC50 < 10 nM
Data not publicly

available
Not publicly available

AZD1775

(Adavosertib)
IC50 = 5.2 nM

PLK1 (Polo-like

kinase 1)

Known to be a non-

selective inhibitor, with

significant activity

against PLK1. This

lack of selectivity is

thought to contribute

to some of the

observed toxicities in

clinical trials.

ZN-c3 IC50 = 3.9 nM
Reported to have high

selectivity for Wee1

Described as a highly

selective inhibitor with

significantly less

activity against other

kinases compared to

AZD1775.

SGR-3515 KD < 0.1 nM

Reported to have

"excellent broad

kinome selectivity"

Presented as an

exquisitely selective

inhibitor with an

improved profile over

AZD1775 and ZN-c3,

particularly with

reduced off-target

liabilities.

IC50: Half-maximal inhibitory concentration; KD: Dissociation constant. Data for AZD1775, ZN-

c3, and SGR-3515 are compiled from various public sources and may have been generated

using different assay formats.
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The assessment of kinase inhibitor selectivity is typically performed using large-scale screening

platforms that test the compound against a broad panel of kinases. A common and well-

established method is the KINOMEscan™ platform.

KINOMEscan™ Competition Binding Assay Protocol (General Overview):

This method quantifies the binding of a test compound to a panel of DNA-tagged kinases. The

assay is based on a competitive binding format where the test compound competes with a

proprietary, immobilized ligand for binding to the kinase active site.

Assay Components:

DNA-tagged recombinant human kinases: A large panel of kinases, each linked to a

unique DNA tag.

Immobilized ligand: A proprietary ligand that binds to the active site of a broad range of

kinases, immobilized on a solid support (e.g., beads).

Test Compound: The inhibitor being profiled (e.g., Wee1-IN-3).

Assay Procedure:

The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated

together to allow binding to reach equilibrium.

If the test compound binds to the kinase, it prevents the kinase from binding to the

immobilized ligand.

The mixture is then washed to remove unbound components.

Signal Quantification:

The amount of kinase bound to the solid support is quantified by measuring the amount of

its associated DNA tag using quantitative PCR (qPCR).

A lower amount of bound kinase (and thus a lower qPCR signal) indicates a stronger

interaction between the test compound and the kinase.
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Data Analysis:

The results are typically reported as the percentage of the kinase that remains bound to

the immobilized ligand in the presence of the test compound, compared to a vehicle

control (e.g., DMSO).

This "percent of control" value can be used to generate a selectivity profile. For more

detailed characterization, dissociation constants (Kd) are determined by running the assay

with a range of compound concentrations. A lower Kd value indicates a higher binding

affinity.

Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of Wee1 inhibitors and the general workflow for assessing

their selectivity, the following diagrams are provided.
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Caption: The Wee1 signaling pathway at the G2/M checkpoint.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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